molecular formula C18H17N3O4S B10916857 Methyl 1-ethyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-ethyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10916857
M. Wt: 371.4 g/mol
InChI Key: IJUZYKSBHKBVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-ethyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate” is a complex heterocyclic compound with potential therapeutic applications. Let’s break down its structure:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:

    Green Synthesis:

    Other Methods:

Industrial Production:

  • Information on large-scale industrial production methods is limited. Research and development efforts are ongoing to optimize production processes.

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions due to its functional groups.

    Common Reagents and Conditions:

    Major Products: These reactions could yield derivatives with altered pharmacological properties.

Scientific Research Applications

    Neuroprotection: Recent studies suggest that triazole-pyrimidine hybrids (similar to our compound) exhibit neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells.

    Anti-Neuroinflammatory Activity: The same compounds also show anti-neuroinflammatory properties by reducing nitric oxide and tumor necrosis factor-α production in microglia cells.

Mechanism of Action

    NF-kB Pathway: The compound likely modulates the NF-kB inflammatory pathway, contributing to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

    Uniqueness: Further research is needed to compare this compound with similar derivatives.

    Similar Compounds: Examples include other pyrimidine-based neuroprotective agents and related heterocyclic structures.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 1-ethyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H17N3O4S/c1-4-21-15-14(16(22)20-18(21)26)12(17(23)25-3)9-13(19-15)10-5-7-11(24-2)8-6-10/h5-9H,4H2,1-3H3,(H,20,22,26)

InChI Key

IJUZYKSBHKBVCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C(=O)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.